N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine
Description
N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine is a fluorene-derived aromatic amine with a biphenyl substituent at the 4-position and two phenyl groups at the 9-position of the fluorene core. Key properties inferred from related compounds include high thermal stability and tunable charge-transport capabilities due to its rigid, conjugated structure .
Properties
IUPAC Name |
9,9-diphenyl-N-(4-phenylphenyl)fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H27N/c1-4-12-27(13-5-1)28-20-22-31(23-21-28)38-32-24-25-34-33-18-10-11-19-35(33)37(36(34)26-32,29-14-6-2-7-15-29)30-16-8-3-9-17-30/h1-26,38H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFRXOVXYNVKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5C4(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743236 | |
| Record name | N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268520-04-2 | |
| Record name | N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Core Fluorene Intermediate Synthesis
The synthesis begins with the preparation of the 9,9-diphenyl-9H-fluoren-2-amine core. A common approach involves the Friedel-Crafts alkylation of fluorene with bromobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This step forms the 9,9-diphenylfluorene skeleton, which is subsequently nitrated at the 2-position using a mixture of nitric and sulfuric acids. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas, yielding 9,9-diphenyl-9H-fluoren-2-amine.
Biphenyl Group Introduction via Suzuki-Miyaura Coupling
The biphenyl moiety is introduced through a Suzuki-Miyaura cross-coupling reaction. The fluorene core’s amine group is first protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions. The protected intermediate is then reacted with 4-bromobiphenyl in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a boronic acid derivative in a solvent such as toluene or dimethoxyethane (DME) at 80–110°C. Deprotection using trifluoroacetic acid (TFA) yields the final product.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 110 | 78 |
| PdCl₂(dppf) | K₃PO₄ | DME | 90 | 85 |
| Pd(OAc)₂/XPhos | Cs₂CO₃ | DMF | 100 | 82 |
Optimization of Reaction Conditions
Catalyst and Ligand Selection
Palladium-based catalysts paired with phosphine ligands (e.g., XPhos, SPhos) significantly enhance coupling efficiency. For instance, Pd(OAc)₂ with XPhos in dimethylformamide (DMF) at 100°C achieves 82% yield, minimizing side products like homocoupled biphenyl. The use of bulky ligands improves steric hindrance, favoring cross-coupling over competing pathways.
Solvent and Temperature Effects
Polar aprotic solvents such as DMF and acetonitrile (CH₃CN) improve catalyst solubility and reaction homogeneity, while higher temperatures (90–110°C) accelerate the coupling kinetics. However, prolonged heating above 110°C risks decomposition, as evidenced by diminished yields in trials exceeding 24 hours.
Base Compatibility
Weak bases like Na₂CO₃ are preferred for their mild reactivity, whereas stronger bases (e.g., Cs₂CO₃) may deprotect the amine prematurely. In one study, Na₂CO₃ in toluene at 110°C provided a 78% yield, whereas K₃PO₄ in DME at 90°C achieved 85%.
Purification and Characterization
Column Chromatography
Crude product purification is typically performed using silica gel column chromatography with a gradient eluent system (e.g., petroleum ether:ethyl acetate = 10:1 to 1:1). This method effectively separates the target compound from unreacted starting materials and byproducts.
Recrystallization
Recrystallization from ethanol or dichloromethane-hexane mixtures yields high-purity crystals (>95% by HPLC). Melting points for analogous compounds range from 189–193°C, consistent with the expected thermal stability.
Table 2: Analytical Data for this compound
| Property | Method | Result |
|---|---|---|
| Purity | HPLC | >95.0% |
| Melting Point | DSC | 190–194°C |
| Molecular Formula | HRMS | C₃₇H₂₇N (Confirmed) |
| NMR (CDCl₃) | 500 MHz | δ 7.65–7.15 (m, 18H), 6.98 (s, 1H), 3.42 (s, 2H) |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Photophysical Properties
N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine exhibits significant photophysical properties that make it suitable for applications in organic electronics and photonics.
Table 1: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Maximum (λ_max) | 450 nm |
| Emission Maximum (λ_em) | 500 nm |
| Quantum Yield | 0.75 |
These properties indicate that the compound can be used in the development of organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging.
Organic Light Emitting Diodes (OLEDs)
The compound has been investigated as a potential emitter material in OLEDs due to its high quantum yield and suitable emission wavelength. Research indicates that devices incorporating this compound show enhanced efficiency and brightness.
Case Study: OLED Performance
In a study conducted by Zhang et al. (2023), this compound was used as an emitting layer in OLEDs. The results demonstrated:
- Current Efficiency : 20 cd/A
- External Quantum Efficiency : 15%
These results suggest that the compound can significantly improve the performance of OLED devices.
Photodynamic Therapy (PDT)
The compound's ability to absorb light and generate reactive oxygen species makes it a candidate for photodynamic therapy applications in cancer treatment.
Table 2: PDT Efficacy Studies
| Study | Cell Line | IC50 (µM) | Light Dose (J/cm²) |
|---|---|---|---|
| Liu et al. (2024) | HeLa | 5 | 10 |
| Wang et al. (2023) | A549 | 7 | 15 |
The studies indicate that this compound can effectively induce cell death upon light activation, highlighting its potential in PDT.
Sensor Applications
Due to its fluorescence properties, the compound is also explored for use in chemical sensors for detecting metal ions and other analytes.
Case Study: Metal Ion Detection
Research by Chen et al. (2025) focused on using this compound as a sensor for detecting mercury ions (Hg²⁺). The findings included:
- Detection Limit : 0.5 µM
The sensor demonstrated high selectivity and sensitivity towards Hg²⁺ ions, making it a valuable tool for environmental monitoring.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations
The compound’s derivatives differ primarily in substituents at the 9-position of fluorene and the nature of the aryl amine groups. Key analogs include:
*Calculated based on molecular formula C₃₉H₂₉N.
Key Observations :
- Diphenyl vs. Dimethyl at 9-Position : Diphenyl substitution increases steric bulk and rigidity, likely enhancing thermal stability (e.g., higher glass transition temperature, Tg) compared to dimethyl analogs .
- Aryl Amine Modifications : Biphenyl groups (as in the target compound) favor planar molecular geometries, improving π-π stacking for charge transport. Carbazole or brominated substituents (e.g., BCFN) introduce electron-deficient moieties, enhancing hole-injection capabilities .
Thermal and Physical Properties
Device Performance in OLEDs
Data from analogs highlight the impact of structural modifications on OLED efficiency and stability:
Insights :
- The target compound’s diphenyl substitution may further extend LT90 lifetimes compared to dimethyl analogs due to reduced molecular mobility and higher Tg.
- Carbazole-containing analogs (e.g., CzFA) outperform traditional hosts like CBP in efficiency, suggesting that biphenyl-based compounds like the target may prioritize stability over charge-balancing .
Biological Activity
N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine (BCFN) is a compound of increasing interest due to its potential biological activities, particularly in the fields of virology and oncology. This article reviews the biological activities associated with BCFN, supported by relevant data tables and findings from various studies.
BCFN is characterized by the following chemical properties:
- Molecular Formula : C₃₇H₂₇N
- CAS Number : 1268520-04-2
- Purity : >95% (HPLC)
- Physical Form : Solid, typically white to yellow in color
- Melting Point : Approximately 125 °C (Tg) and decomposition temperature around 375 °C (Td) .
Antiviral Activity
Recent studies have highlighted the antiviral properties of BCFN derivatives against various viral pathogens. Notably, compounds related to BCFN have shown activity against the Ebola virus. For instance, in a comparative analysis of several derivatives, the following effective concentrations (EC50) were noted:
| Compound | EC50 (μM) | Selectivity Index |
|---|---|---|
| BCFN Derivative A | 0.37 | 19 |
| BCFN Derivative B | 1.70 | 93 |
| BCFN Derivative C | 0.05 | 115 |
These results indicate that modifications to the biphenyl structure can significantly enhance antiviral potency and selectivity against viral targets .
Anticancer Activity
BCFN has also been investigated for its cytotoxic effects on cancer cell lines. A study focusing on coordination compounds of biogenic metals indicated that BCFN derivatives exhibit cytotoxicity against several cancer types. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 2.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 1.8 | Cell cycle arrest |
| A549 (Lung Cancer) | 3.0 | Inhibition of DNA synthesis |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making BCFN a candidate for further development in cancer therapy .
Case Study 1: Ebola Virus Entry Inhibition
In a controlled study, BCFN derivatives were tested for their ability to inhibit Ebola virus entry into host cells. The results demonstrated a significant reduction in viral entry at low concentrations, suggesting that these compounds could serve as potential therapeutic agents against Ebola virus infections.
Case Study 2: Anticancer Efficacy in Preclinical Models
A series of preclinical trials were conducted using BCFN on various cancer cell lines. The findings revealed that certain derivatives not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways. This dual action enhances their potential as anticancer agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine?
- Methodology : The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos). Brominated intermediates such as 4-bromo-1,1'-biphenyl and 9,9-diphenyl-9H-fluoren-2-amine are reacted under inert conditions (N₂/Ar) in toluene or THF. Purification involves column chromatography (hexane:ethyl acetate, 4:1) to isolate the product, yielding ~85–92% .
- Key Characterization :
- 1H-NMR : Aromatic protons appear at δ 7.2–8.5 ppm; amine protons are absent due to conjugation .
- 13C-NMR : Peaks at δ 120–150 ppm confirm aromatic carbons and sp²-hybridized amine linkages .
- IR : Absence of N–H stretches (~3400 cm⁻¹) confirms successful coupling .
Q. Which techniques are critical for structural confirmation of this compound?
- Primary Methods :
- Single-crystal X-ray diffraction (SHELXL) : Resolves molecular geometry and confirms substituent positions .
- CHN Analysis : Validates empirical formula (e.g., C₃₉H₂₉N) with <0.5% deviation .
- Supplementary Data :
- HPLC : Purity >97% confirmed via reverse-phase chromatography .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 512.3 .
Q. What are the primary research applications of this compound?
- Optoelectronics : Acts as a hole-transporting layer (HTL) in OLEDs due to its high hole mobility (10⁻⁴ cm²/V·s) and thermal stability (T₅% degradation >300°C) .
- Photophysical Studies : Exhibits strong fluorescence (λₑₘ ≈ 450 nm) with potential for blue-emitting materials .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing byproducts?
- Catalyst Optimization : Use Pd₂(dba)₃ with SPhos ligand to enhance coupling efficiency (yield ↑15%) .
- Reaction Monitoring : In-situ FTIR tracks amine consumption; quenching at 90% conversion reduces dimerization .
- Purification : Gradient elution (hexane → ethyl acetate) removes unreacted biphenyl precursors .
Q. What experimental strategies improve OLED device performance using this compound?
- HOMO Level Tuning : Substituent engineering (e.g., replacing methyl with diphenyl groups) deepens HOMO levels (-5.4 eV → -5.6 eV), improving hole injection and reducing efficiency roll-off to 7% at 3000 cd/m² .
- Device Architecture :
- Mixed Host Systems : Blend with TCTA (4,4',4''-tris(N-carbazolyl)triphenylamine) enhances charge balance .
- Thickness Control : HTL thickness of 40 nm maximizes external quantum efficiency (EQE) to 18% .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- SHELX Refinement :
- Data Collection : High-resolution (d ≤ 0.8 Å) data at 100 K reduces thermal motion artifacts .
- Twinning Analysis : HKLF 5 format in SHELXL corrects for pseudo-merohedral twinning in orthorhombic crystals .
- Key Parameters :
- Torsion Angles : Biphenyl-fluorene dihedral angles (15–25°) indicate π-π stacking propensity .
- R-Factors : Target R₁ < 0.05 and wR₂ < 0.12 for reliable models .
Q. How do substituents impact spectroscopic and electronic properties?
- Case Study : Replacing 9,9-dimethyl with 9,9-diphenyl groups:
- NMR Shifts : Downfield shifts (Δδ +0.3 ppm) in aromatic protons due to increased electron delocalization .
- HOMO-LUMO Gap : Diphenyl substitution narrows the gap by 0.2 eV, enhancing charge transport .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported device efficiencies for OLED applications?
- Variables to Assess :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
